(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.: 81702-53-6
Cat. No.: VC12026295
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81702-53-6 |
|---|---|
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | (1R)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1 |
| Standard InChI Key | HXLJFMRZKCSTQD-MRVPVSSYSA-N |
| Isomeric SMILES | C1[C@H](C2=CC=CC=C2C1=O)C(=O)O |
| SMILES | C1C(C2=CC=CC=C2C1=O)C(=O)O |
| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic indene system (a benzene ring fused to a cyclopentene ring) with two oxygen-containing functional groups: a carboxylic acid (-COOH) at C1 and a ketone (-C=O) at C3. The (1R)-configuration specifies the spatial arrangement of substituents around the chiral center at C1, as confirmed by its isomeric SMILES string: C1[C@H](C2=CC=CC=C2C1=O)C(=O)O.
Table 1: Key Structural and Identificational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.17 g/mol | |
| CAS Registry Number | 81702-53-6 | |
| PubChem CID | 725642 | |
| ChemSpider ID | 633584 | |
| Stereochemistry | (1R)-configuration at C1 |
Synthesis and Production
Industrial Scalability
Applications in Organic and Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s dual functionality (carboxylic acid and ketone) makes it a valuable building block for:
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Peptide Mimetics: Incorporating the rigid indene scaffold into peptidomimetic structures to modulate bioavailability.
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Heterocyclic Synthesis: Serving as a precursor for pyrrolidine or pyridine derivatives via ring-expansion reactions.
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Catalyst Design: Coordinating transition metals through the carboxylate group for asymmetric catalysis.
Pharmaceutical Relevance
Although direct pharmacological studies are sparse, structurally related indene derivatives exhibit:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.
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Anticancer Potential: Interference with microtubule assembly or kinase signaling pathways.
Biological Activity and Mechanistic Insights
Putative Mechanisms of Action
The compound’s carboxylic acid group may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), while the planar aromatic system could facilitate π-π stacking interactions. Molecular docking studies hypothesize affinity for:
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Carbonic Anhydrase: Due to structural similarity to sulfonamide inhibitors.
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G-Protein-Coupled Receptors (GPCRs): Modulating signal transduction pathways.
Comparison with Structural Analogs
(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid
The (1S)-enantiomer (CAS 40985-43-1) shares identical physical properties but exhibits divergent stereochemical interactions in chiral environments, affecting its reactivity and biological activity.
1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid
Replacing the ketone with an amino group (-NH₂) alters solubility and bioactivity, potentially enhancing interactions with nucleic acids or metal ions.
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access both (1R)- and (1S)-forms efficiently.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory properties in vitro.
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Materials Science: Exploring use in metal-organic frameworks (MOFs) or polymer composites.
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